1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

LogP TPSA Lipophilicity

1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one (CAS 40995-46-8) is a fused bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyridazinone family, characterized by a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol. It possesses a predicted density of 1.60 ± 0.1 g/cm³, a predicted pKa of 12.18 ± 0.20, and an experimentally determined melting point of 244–245 °C (recrystallized from ethanol).

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 40995-46-8
Cat. No. B3265766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
CAS40995-46-8
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)NN=C2
InChIInChI=1S/C6H6N4O/c1-10-5-3-7-9-6(11)4(5)2-8-10/h2-3H,1H3,(H,9,11)
InChIKeyKYHNYDPMLWCPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one (CAS 40995-46-8): Core Physicochemical and Structural Procurement Profile


1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one (CAS 40995-46-8) is a fused bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyridazinone family, characterized by a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol. It possesses a predicted density of 1.60 ± 0.1 g/cm³, a predicted pKa of 12.18 ± 0.20, and an experimentally determined melting point of 244–245 °C (recrystallized from ethanol) . The compound exhibits a topological polar surface area (TPSA) of 63.57 Ų and a calculated LogP of −0.3434, values that define its physicochemical boundaries in permeability and solubility-driven selection . This scaffold has been validated as a productive starting point for covalent kinase inhibitor design, as demonstrated by FGFR-targeting programs that synthesized and evaluated 66 pyrazolo[3,4-d]pyridazinone derivatives [1], and is also protected within granted patent US10800785B2 covering substituted pyrazolo[3,4-d]pyridazin-4-ones as protein kinase inhibitors [2].

Why Generic Substitution of 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one with Unsubstituted or Benzyl/Phenyl Analogs Fails in Discovery Programs


Within the pyrazolo[3,4-d]pyridazinone chemical series, the nature of the N1 substituent is not a neutral variable—it governs lipophilicity, solubility, and target-binding interactions. The 1-methyl analog (LogP = −0.3434) occupies a distinct physicochemical space compared to the more lipophilic 1-phenyl analog (calculated LogP ≈ 1.5 for the phenyl congener, CAS 40995-47-9, MW 212.21 g/mol) and the more polar unsubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one (CAS 13521-25-0, MW 136.11 g/mol) . These differences in LogP span over 2 orders of magnitude, translating into marked divergence in aqueous solubility and membrane permeability that directly impacts biochemical assay performance. Furthermore, published structure–activity relationship (SAR) campaigns on the pyrazolo[3,4-d]pyridazinone scaffold have established that the N1 position is critical for modulating kinase selectivity and covalent warhead reactivity, with different substituents yielding distinct inhibition profiles against FGFR and BTK [1][2]. Consequently, simply substituting the N1-methyl congener with an unsubstituted, benzyl, or phenyl analog without re-optimizing the full SAR is likely to produce misleading or non-reproducible biological results.

Quantitative Differentiation Evidence for 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one Versus Closest Analogs


Lipophilicity-Driven Differentiation: LogP and TPSA Comparison of 1-Methyl vs 1-Phenyl and 1-Unsubstituted Pyrazolo[3,4-d]pyridazin-4(5H)-ones

The 1-methyl substitution confers an intermediate lipophilicity profile (LogP = −0.3434) relative to the more hydrophobic 1-phenyl analog (estimated LogP ≈ 1.5, MW 212.21) and the more polar unsubstituted parent (estimated LogP ≈ −0.8, MW 136.11) . All three compounds share an identical TPSA of 63.57 Ų, meaning that the LogP differences are driven exclusively by the N1 substituent's hydrocarbon contribution rather than changes in polar surface area. This enables a clean head-to-head assessment of the role of lipophilicity without confounding TPSA effects .

LogP TPSA Lipophilicity Fragment-based drug discovery Physicochemical profiling

Synthetic Accessibility: Vilsmeier-Haack Cyclization Yields for 1-Methyl vs Alternative N1-Substituted Pyrazolo[3,4-d]pyridazin-4-ones

The synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one via Vilsmeier-Haack cyclization of 2-substituted 5-(1-methylhydrazino)-3(2H)-pyridazinones proceeds with yields in the 72–85% range, as reported in the foundational synthetic methodology [1]. This compares favorably with the more sterically demanding benzyl or phenyl hydrazino precursors, which typically suffer from reduced cyclization efficiency due to increased steric hindrance at the N1 position during the Vilsmeier-Haack formylation–cyclization sequence. The 1-methylhydrazino starting material benefits from a favorable balance of nucleophilicity and steric accessibility that is not replicated with bulkier N1 substituents [1][2]. Direct comparative yields are available in the original report for a panel of four 2-substituted pyridazinone substrates, where the 1-methyl series consistently outperforms bulkier analogs in isolated yield [1].

Vilsmeier-Haack reaction Synthetic yield Cyclization efficiency Medicinal chemistry Scale-up

Thermal Stability and Purity Benchmark: Procurement-Grade Characterization of 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

The 1-methyl analog exhibits a sharp melting point of 244–245 °C (recrystallized from ethanol), indicative of high crystallinity and chemical homogeneity . Multiple independent vendors supply the compound at ≥95% purity (AKSci) or ≥97% purity (Leyan, Beyotime), with the 97% grade offered at the 1 g scale as a standard catalog item . In contrast, the 1-benzyl analog (CAS 41075-01-8, MW 226.23) is noted as a discontinued product by at least one supplier, and the 1-phenyl analog is generally available only at lower purities or requires custom synthesis . The consistently high melting point and broad multi-vendor availability at ≥97% purity reduce batch-to-batch variability risk for the 1-methyl analog relative to less commercially established N1-substituted congeners.

Melting point Purity Quality control Procurement specification Crystallinity

Kinase Inhibitor Scaffold Validation: Pyrazolo[3,4-d]pyridazinone as a Privileged Chemotype for FGFR and BTK Covalent Inhibition

The pyrazolo[3,4-d]pyridazinone core—of which the 1-methyl analog represents the minimal N1-alkylated congener—has been experimentally validated as a productive scaffold for covalent kinase inhibition in two independent target programs. In a systematic FGFR program, 66 pyrazolo[3,4-d]pyridazinone derivatives were synthesized and evaluated; the optimized lead compound 10h achieved a tumor growth inhibition (TGI) of 91.6% at 50 mg/kg in the FGFR1-amplified NCI-H1581 xenograft model [1]. Separately, in a BTK inhibitor program, pyrazolo[3,4-d]pyridazinone-based compound 8 demonstrated high potency against BTK kinase with an acceptable pharmacokinetic profile and significant in vivo efficacy in a mouse collagen-induced arthritis model [2]. The 1-methyl substitution represents the minimal alkyl substituent that retains the N1 position's capacity for further vector elaboration toward kinase hinge-region interactions, a design principle that has been structurally confirmed by co-crystal structures of pyrazolo[3,4-d]pyridazinone derivatives bound to FGFR4 (PDB: 6IUP) [3]. Critically, these class-level findings indicate that the unsubstituted scaffold (CAS 13521-25-0) lacks the N1 substituent required for optimal kinase pocket occupancy, while the phenyl/benzyl congeners introduce steric bulk that may prematurely restrict the accessible conformational space for hit-to-lead optimization [1][3].

FGFR inhibitor BTK inhibitor Covalent kinase inhibitor Scaffold validation Antitumor

Phosphodiesterase Inhibitory Scaffold: Pyrazolo[3,4-d]pyridazinone Core Demonstrates PDE4 Inhibition Not Observed with Simple Pyrazoles

A series of pyrazoles and pyrazolo[3,4-d]pyridazinones was synthesized and evaluated for PDE4 inhibitory activity in a direct comparative study [1]. All simple pyrazoles were found to be devoid of PDE4 inhibitory activity, whereas the pyrazolo[3,4-d]pyridazinone congeners—including N1-alkylated variants—exhibited good PDE4 inhibition, with the most potent compounds in the series achieving IC₅₀ values in the nanomolar range [1]. This demonstrates that the fused pyridazinone ring is essential for PDE4 activity and that pyrazoles alone cannot substitute for the pyrazolo[3,4-d]pyridazinone scaffold. The 1-methyl analog, as the minimal N1-alkylated pyrazolo[3,4-d]pyridazinone, represents the simplest entry point into this validated PDE4-inhibitory chemotype, in contrast to simple pyrazoles which are confirmed inactive [1]. Additionally, pyrazolo[3,4-d]pyridazinones have also been reported as PDE5 inhibitors with selectivity over PDE6, further establishing the scaffold's broader phosphodiesterase-targeting credentials [2].

PDE4 inhibitor Phosphodiesterase Anti-inflammatory Scaffold hopping Nanomolar potency

High-Impact Application Scenarios for 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one in Drug Discovery and Chemical Biology


Fragment-Based and Physicochemical Property-Driven Lead Generation

With a molecular weight of 150.14 g/mol and a LogP of −0.3434, the 1-methyl congener meets all standard fragment-like (Rule of Three) criteria, making it directly suitable for fragment-based screening by NMR, SPR, or X-ray crystallography [1]. Its TPSA of 63.57 Ų and low LogP predict favorable aqueous solubility, while the N1-methyl provides a defined vector for fragment growing toward kinase hinge regions—a strategic advantage over the unsubstituted analog, which lacks this directional handle [2]. The sharp melting point (244–245 °C) confirms high crystallinity, ensuring reliable dissolution and reproducible assay performance across fragment-library plating and storage cycles .

Covalent Kinase Inhibitor Hit-to-Lead Optimization Starting Point

The pyrazolo[3,4-d]pyridazinone core has been independently validated in covalent FGFR (TGI = 91.6% at 50 mg/kg in NCI-H1581 xenograft) and BTK (significant efficacy in mouse CIA model) inhibitor programs [1][2]. The 1-methyl analog serves as the minimal N1-alkylated congener that retains the structural features necessary for covalent warhead installation at the C3 or C7 positions while preserving synthetic tractability. Its co-crystal structure precedent (PDB: 6IUP, FGFR4 kinase domain) provides a direct structural roadmap for rational, structure-guided optimization of the 1-methyl scaffold into potent and selective covalent kinase inhibitors .

Adenosine Receptor Antagonist Design Leveraging the 1-Methyl Pyrazolopyridazine Scaffold

Published medicinal chemistry campaigns have explicitly identified the 1-methyl group on the pyrazolo[3,4-d]pyridazine scaffold as a productive substituent for generating high-affinity adenosine A1/A3 receptor antagonists. The combination of a 3-phenyl group, 7-benzylamino, and the 1-methyl substitution yielded antagonist compound 10b with potent dual A1/A3 activity [1]. The 1-methyl analog (CAS 40995-46-8) provides the exact pyrazolo[3,4-d]pyridazin-4-one core required for further optimization at the C3 and C7 positions, with the N1-methyl already in place as the validated substituent for adenosine receptor affinity—eliminating the need to re-explore N1 SAR.

Phosphodiesterase (PDE4/PDE5) Inhibitor Scaffold-Hopping and Selectivity Profiling

Pyrazolo[3,4-d]pyridazinones have demonstrated nanomolar PDE4 inhibitory activity, while simple pyrazoles are confirmed inactive in the same assay system [1]. The 1-methyl analog represents the synthetically most accessible pyrazolo[3,4-d]pyridazinone for PDE inhibitor scaffold-hopping campaigns, enabling rapid exploration of C3 and C6 substituent effects on PDE isoform selectivity (PDE4 vs PDE5 vs PDE6). Its established Vilsmeier-Haack synthetic route provides a reliable, high-yielding method for generating diverse 5-substituted analogs for PDE SAR expansion [2].

Quote Request

Request a Quote for 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.